molecular formula C6H6BrCl2NO2S B6244815 (5-bromopyridin-3-yl)methanesulfonyl chloride hydrochloride CAS No. 2408969-88-8

(5-bromopyridin-3-yl)methanesulfonyl chloride hydrochloride

Cat. No.: B6244815
CAS No.: 2408969-88-8
M. Wt: 307
InChI Key:
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Description

(5-bromopyridin-3-yl)methanesulfonyl chloride hydrochloride is a chemical compound with the molecular formula C6H5BrClNO2S·HCl. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both bromine and sulfonyl chloride functional groups. This compound is often used in organic synthesis and pharmaceutical research due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromopyridin-3-yl)methanesulfonyl chloride hydrochloride typically involves the following steps:

    Bromination: Pyridine is brominated to introduce a bromine atom at the 5-position of the pyridine ring.

    Sulfonylation: The brominated pyridine is then reacted with methanesulfonyl chloride to introduce the methanesulfonyl chloride group at the 3-position.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(5-bromopyridin-3-yl)methanesulfonyl chloride hydrochloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be substituted by various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

    Coupling Reactions: The bromine atom allows for coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Typical conditions involve the use of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane) at room temperature.

    Coupling Reactions: Reagents include boronic acids (for Suzuki-Miyaura) and alkenes (for Heck). Conditions often involve a palladium catalyst, a base (e.g., potassium carbonate), and an organic solvent (e.g., toluene) under reflux.

Major Products

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Ester Derivatives: Formed from the reaction with alcohols.

    Coupled Products: Formed from coupling reactions with boronic acids or alkenes.

Scientific Research Applications

(5-bromopyridin-3-yl)methanesulfonyl chloride hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their function and interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (5-bromopyridin-3-yl)methanesulfonyl chloride hydrochloride is primarily based on its ability to undergo nucleophilic substitution and coupling reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing for the formation of various derivatives. The bromine atom facilitates coupling reactions, enabling the formation of carbon-carbon bonds. These properties make it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (5-bromopyridin-3-yl)methanesulfonyl fluoride
  • (5-bromopyridin-3-yl)methanesulfonyl bromide
  • (5-chloropyridin-3-yl)methanesulfonyl chloride

Uniqueness

(5-bromopyridin-3-yl)methanesulfonyl chloride hydrochloride is unique due to the presence of both bromine and sulfonyl chloride functional groups, which provide a combination of reactivity and versatility not found in many other compounds. This makes it particularly useful in the synthesis of complex molecules and in various research applications.

Properties

CAS No.

2408969-88-8

Molecular Formula

C6H6BrCl2NO2S

Molecular Weight

307

Purity

95

Origin of Product

United States

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